1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide
Overview
Description
“1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide” is a compound that contains an indole ring, a cyclopropyl group, a carboxylic acid group, and a hydrazide group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Cyclopropyl is a three-membered ring structure, and hydrazide is a functional group characterized by N-NH2.
Synthesis Analysis
While specific synthesis methods for this compound are not available, hydrazones, which are related to hydrazides, can be synthesized by combining suitable aldehydes with hydrazides . The synthesis can be achieved through solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a cyclopropyl group, a carboxylic acid group, and a hydrazide group . The exact structure would depend on the positions of these groups in the molecule.
Chemical Reactions Analysis
Hydrazides can react with various reactants, including aldehydes and ketones, to form a variety of polyfunctional heterocyclic compounds . The specific reactions that “1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide” would undergo would depend on the conditions and the reactants present.
Scientific Research Applications
Synthesis and Reactivity
1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide serves as a starting material for the synthesis of a wide range of indole derivatives. For example, indole carbohydrazide has been converted into various indole derivatives, including 2-triazolylindoles, which act as precursors for several biologically active molecules. These processes often involve reactions with aromatic aldehydes in acidic mediums to yield hydrazone derivatives, further cyclized to indolo[2,3-d]pyridazine derivatives in the presence of acetyl chloride (El‐Wareth & Sarhan, 2001).
Biological Activity
The synthesis of β-Hydroxypropanoic acid derivatives, including hydrazides, has shown potential anti-inflammatory, analgesic, and antimicrobial activities. Some synthesized compounds demonstrated comparable anti-inflammatory activity to indomethacin, and certain derivatives were more analgesic than acetyl salicylic acid. These findings highlight the potential of 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide derivatives in the development of new therapeutic agents (Abdel-Rahman & Hussein, 2006).
Anticancer Properties
A series of N′-((1-(substituted)-1H-indol-3-yl)methylene)hydrazides synthesized from indole carbohydrazides were evaluated for their in vitro antiproliferative activities against various cancer cell lines, revealing specific activity against breast and prostate cancer cells. This suggests the role of 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide derivatives in cancer research and therapy development (Sundaree et al., 2016).
properties
IUPAC Name |
1-(cyclopropylmethyl)indole-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-15-13(17)11-2-1-3-12-10(11)6-7-16(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8,14H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXPFHQTOGPFLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C(C=CC=C32)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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